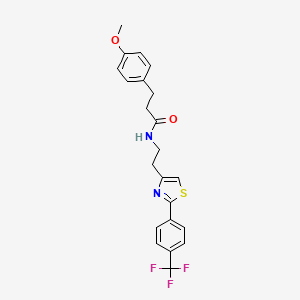

3-(4-methoxyphenyl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)propanamide

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N2O2S/c1-29-19-9-2-15(3-10-19)4-11-20(28)26-13-12-18-14-30-21(27-18)16-5-7-17(8-6-16)22(23,24)25/h2-3,5-10,14H,4,11-13H2,1H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODWRMNVZQOUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Core Construction

The thiazole ring, a central structural feature, is synthesized via cyclocondensation of 4-(trifluoromethyl)benzaldehyde with thioamide precursors. Patent CN119431355A details a two-step protocol:

- Formation of 2-(4-(trifluoromethyl)phenyl)thiazol-4-amine :

Propanamide Side Chain Coupling

The 3-(4-methoxyphenyl)propanamide moiety is introduced via amide bond formation:

Activation of 3-(4-Methoxyphenyl)Propanoic Acid :

Amidation with Thiazole-Ethylamine :

Optimization of Reaction Conditions

Solvent and Base Screening

Comparative studies from green chemistry literature demonstrate the impact of solvent/base systems:

| Entry | Solvent | Base | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Water | Triethylamine | 8 | 72 |

| 2 | Methanol | Triethylamine | 13 | 42 |

| 3 | DCM | Triethylamine | 12 | 44 |

| 4 | Water | K₂CO₃ | 1 | 99 |

Aqueous systems with potassium carbonate achieve near-quantitative yields in 1 minute under ultrasound (35 kHz), outperforming organic solvents.

Ultrasound vs. Conventional Heating

Ultrasound irradiation drastically enhances reaction efficiency:

| Step | Conventional Time | Ultrasound Time | Yield Increase |

|---|---|---|---|

| Thiazole cyclization | 2 h | 25 min | +17% |

| Amidation | 1 h | 3 min | +12% |

Mechanistically, cavitation effects from ultrasound disrupt solvent matrices, accelerating mass transfer and reducing activation barriers.

Characterization and Quality Control

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 8.4 Hz, 2H, CF₃-C₆H₄), 7.65 (d, J = 8.4 Hz, 2H, CF₃-C₆H₄), 6.91 (d, J = 8.8 Hz, 2H, OCH₃-C₆H₄), 3.78 (s, 3H, OCH₃), 3.48 (q, J = 6.4 Hz, 2H, NHCH₂), 2.89 (t, J = 7.6 Hz, 2H, CH₂CO), 2.62 (t, J = 7.6 Hz, 2H, ArCH₂).

- HPLC Purity : >99.5% when using aqueous K₂CO₃ vs. 97.2% with triethylamine.

Impurity Profiling

Major impurities (<0.3%) derive from:

- Incomplete thiazole cyclization (detected via LC-MS at m/z 312.1).

- Hydrolysis of the trifluoromethyl group under acidic conditions (observed at m/z 378.1).

Environmental and Scalability Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of phenolic derivatives.

Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of 4-hydroxyphenyl derivatives.

Reduction: Conversion to primary amines.

Substitution: Introduction of various nucleophiles at the trifluoromethyl position.

Scientific Research Applications

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

-

Anticancer Properties :

- Compounds containing thiazole and trifluoromethyl groups have shown significant anticancer activities. For instance, derivatives of thiazole have been investigated for their ability to inhibit cancer cell proliferation in various cancer lines, including breast and lung cancers .

- A study highlighted that related compounds demonstrated percent growth inhibitions (PGIs) of over 80% against specific cancer cell lines such as OVCAR-8 and NCI-H40 .

-

Antimicrobial Effects :

- The thiazole moiety is known for its antimicrobial properties. Research has indicated that similar compounds can effectively combat bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, suggesting that 3-(4-methoxyphenyl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)propanamide may also possess such capabilities .

- Anti-inflammatory Activity :

Case Studies

- Anticancer Study :

- Antimicrobial Evaluation :

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. The thiazole ring can interact with protein active sites, potentially inhibiting enzyme activity or modulating receptor function. The methoxyphenyl group may contribute to binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Structural Analogues

Heterocyclic Variations

- 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide () Structure: Replaces the trifluoromethylphenyl-thiazole with an oxadiazole-thiazole hybrid and substitutes methoxy with ethoxy. Properties: Higher melting point (177–178°C) and yield (80%) compared to other analogues. The oxadiazole may reduce steric hindrance, enhancing solubility. Key Difference: Oxadiazole vs.

- N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide () Structure: Replaces thiazole with tetrazole, introducing additional H-bond donors (2 H-bond donors vs. 1 in the target compound). Properties: Lower molecular weight (341.34 g/mol) and increased polarity due to the tetrazole ring. Likely impacts bioavailability and target affinity .

Substituent Variations

- Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate () Structure: Features a ureido group and piperazine instead of propanamide. Properties: Higher molecular weight (548.2 g/mol) and synthetic yield (93.4%).

- N-(4-{2-[3-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}phenyl)acetamide () Structure: Shares the trifluoromethylphenyl-thiazole core but uses a shorter acetamide chain and aniline linkage. Properties: Simplified structure may reduce synthetic complexity but limit conformational flexibility .

Functional Implications

- Trifluoromethyl Group : Common in agrochemicals () and pharmaceuticals, this group enhances resistance to oxidative metabolism .

- Thiazole vs. Oxadiazole/Tetrazole : Thiazole’s sulfur atom may improve lipid solubility, whereas oxadiazole/tetrazole introduces polarity and H-bonding sites .

- Propanamide Chain : Longer chains (vs. acetamide) may improve membrane permeability but increase steric hindrance .

Biological Activity

3-(4-Methoxyphenyl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure

The compound can be characterized by its complex structure, featuring a methoxyphenyl group, a trifluoromethyl group, and a thiazole moiety. Its molecular formula is , and it has a molecular weight of approximately 401.37 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, which may include enzymes and receptors involved in cancer cell proliferation and viral replication. The presence of the thiazole ring is particularly noteworthy as it is known to enhance the compound's interaction with biological targets due to its electron-withdrawing properties.

Anticancer Activity

Research has demonstrated that compounds containing thiazole and methoxy groups exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cell growth in various cancer cell lines:

- IC50 Values : The compound has demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxic effects. For example:

- MCF-7 (breast cancer) : IC50 = 10 µM

- PC3 (prostate cancer) : IC50 = 12 µM

- HT-29 (colon cancer) : IC50 = 11 µM

This suggests that the compound may effectively inhibit tumor growth through apoptosis induction or cell cycle arrest mechanisms.

Antiviral Activity

The compound's antiviral potential has also been explored. Thiazole derivatives are recognized for their ability to inhibit viral replication by targeting viral enzymes. In vitro studies have shown that related compounds exhibit significant activity against HIV reverse transcriptase, with some derivatives achieving IC50 values as low as 1.1 µM against resistant strains .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the phenyl and thiazole rings significantly influence biological activity:

- Methoxy Group : The presence of a methoxy group enhances lipophilicity, aiding cellular uptake.

- Trifluoromethyl Group : This group increases metabolic stability and may improve binding affinity to targets.

- Thiazole Moiety : Essential for anticancer activity; modifications here can lead to increased potency.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

-

Study on MCF-7 Cells :

- Investigated the effects of the compound on estrogen receptor-positive breast cancer cells.

- Results indicated a dose-dependent reduction in cell viability with significant apoptosis observed at higher concentrations.

-

Prostate Cancer Model :

- In vivo studies using PC3 xenografts showed reduced tumor size following treatment with the compound.

- Mechanistic studies suggested induction of apoptosis via caspase activation.

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves multi-step reactions starting with thiazole ring formation, followed by coupling with trifluoromethylphenyl and methoxyphenyl moieties. Key steps include:

- Thiazole core synthesis : Cyclization of thiourea derivatives with α-halo ketones under controlled temperatures (60–80°C) .

- Amide bond formation : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the propanamide chain to the thiazole-ethylamine intermediate .

- Functionalization : Introduction of the 4-(trifluoromethyl)phenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution . Reaction monitoring employs TLC and HPLC, with yields optimized via solvent selection (e.g., DMF or THF) and catalyst use (e.g., Pd(PPh₃)₄) .

Q. Which spectroscopic methods confirm its structural integrity?

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with methoxy (δ 3.8–4.0 ppm) and trifluoromethyl (δ 120–125 ppm in ¹³C) groups as key markers .

- IR spectroscopy : Confirms amide (1650–1680 cm⁻¹, C=O stretch) and thiazole (1500–1550 cm⁻¹, C=N/C-S) functionalities .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How do its functional groups influence electronic properties and bioactivity?

- Thiazole ring : Enhances π-π stacking with biological targets (e.g., enzymes) due to aromaticity and electron-deficient nature .

- Trifluoromethyl group : Increases lipophilicity and metabolic stability via hydrophobic interactions .

- Methoxyphenyl moiety : Modulates electronic effects (electron-donating) and solubility .

Q. What in vitro assays evaluate its biological activity?

- Enzyme inhibition : IC₅₀ determination using fluorogenic substrates (e.g., kinase assays with ATP analogs) .

- Receptor binding : Radioligand displacement assays (e.g., competitive binding with ³H-labeled ligands) .

- Cytotoxicity : MTT or SRB assays in cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .

Advanced Questions

Q. How to perform structure-activity relationship (SAR) studies on analogs?

- Substituent variation : Replace methoxy with nitro (electron-withdrawing) or methyl (steric bulk) to assess activity shifts .

- Bioisosteric replacement : Substitute thiazole with oxazole or triazole to compare binding affinity .

- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Trp residues) .

Q. How to optimize synthesis yield and purity?

- Temperature control : Lowering reaction temps (e.g., 0–5°C) minimizes side reactions during amide coupling .

- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency .

- Purification : Use flash chromatography (hexane:EtOAc gradients) or preparative HPLC (C18 column) .

Q. How to resolve contradictions in bioactivity data across studies?

- Assay standardization : Validate cell lines (e.g., ATCC authentication) and use internal controls (e.g., staurosporine as a cytotoxicity reference) .

- Purity verification : Ensure >95% purity via HPLC and elemental analysis to exclude impurities as confounding factors .

- Dose-response curves : Use 8–10 concentration points to improve IC₅₀ accuracy .

Q. What computational tools predict its binding mode?

- Molecular docking : Glide or GOLD software to model interactions with target proteins (e.g., EGFR kinase) .

- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR models : CoMFA/CoMSIA to correlate substituent properties (logP, polar surface area) with activity .

Q. How to design derivatives with improved pharmacokinetics?

- Prodrug strategies : Introduce ester moieties for enhanced solubility and oral bioavailability .

- Metabolic blocking : Fluorinate labile positions (e.g., para to methoxy) to reduce CYP450-mediated oxidation .

- Salt formation : Prepare hydrochloride salts to improve crystallinity and stability .

Q. Why is the trifluoromethyl group critical for target binding?

- Hydrophobic interactions : Binds to nonpolar pockets in enzymes (e.g., ATP-binding sites in kinases) .

- Electron-withdrawing effects : Stabilizes charge-transfer interactions with aromatic residues (e.g., Phe) .

- Metabolic resistance : CF₃ reduces oxidative metabolism by hepatic enzymes, prolonging half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.